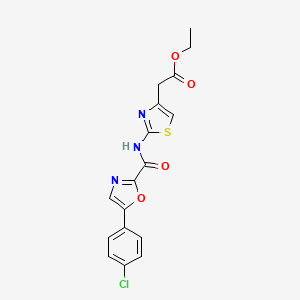

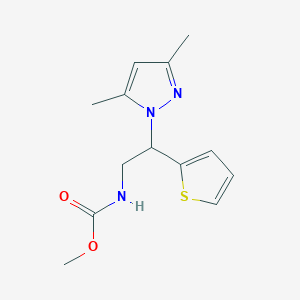

![molecular formula C16H13BrFNO3 B2992319 Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate CAS No. 330677-55-9](/img/structure/B2992319.png)

Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate is a chemical compound with the molecular formula C11H10BrFO3 and a molecular weight of 289.10 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl ester group attached to a benzoyl group, which is further substituted with bromo and fluoro groups .Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 40-44 °C . Its SMILES string is CCOC(=O)CC(=O)c1ccc(Br)cc1F .Scientific Research Applications

Synthesis of Peptidyl Derivatives for Potential Proteinase Inhibition

Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a compound sharing structural similarities with Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate, was synthesized via a Reformatsky reaction. This compound, after debenzylating, was coupled to Boc·Ala·Ala·Pro·OH, indicating its application in developing potential proteinase inhibitors (Angelastro et al., 1992).

Study of Monoamine Oxidase Inhibitors and Anticonvulsant Properties

Ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) were prepared by reacting bromoacetanil with ethyl-4-aminobenzoates, including structures related to this compound. These compounds were then converted to hydrazides to study their potential as monoamine oxidase inhibitors and for their anticonvulsant properties (Misra et al., 1980).

Selective Removal and Recovery of Anions

A study on the selective precipitation of anions using derivatives of this compound, such as 4-aminobenzoic acid, (1-(4-pyridinyl)-2-(1-piperidinyl)ethyl ester, was conducted. This compound showed significant selectivity towards oxyanions of Group VIB and vanadium, illustrating its potential in environmental and analytical chemistry for the removal and recovery of specific anions from aqueous solutions (Heininger & Meloan, 1992).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds can interact with a variety of proteins and enzymes in the body .

Mode of Action

It’s known that brominated and fluorinated compounds often act as electron-withdrawing substituents, which can influence the reactivity of the molecule .

Biochemical Pathways

Similar compounds are known to participate in various reactions, including free radical bromination and nucleophilic substitution .

Pharmacokinetics

The compound’s molecular weight (28910) and solid form suggest that it may have certain bioavailability characteristics .

Result of Action

It’s known that similar compounds can undergo reduction to yield aldehydes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability .

Properties

IUPAC Name |

ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO3/c1-2-22-16(21)10-3-6-12(7-4-10)19-15(20)13-8-5-11(17)9-14(13)18/h3-9H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYNQOHJRDRYDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

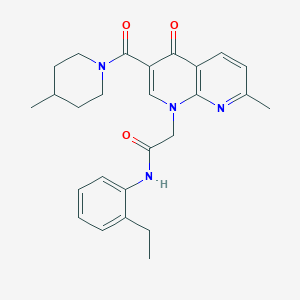

![(Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide](/img/structure/B2992242.png)

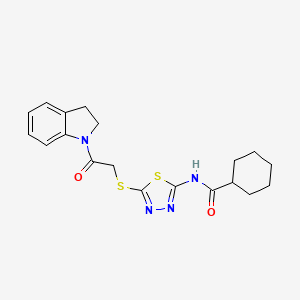

![[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2992244.png)

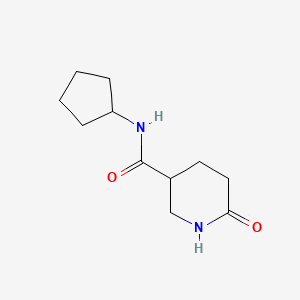

![1-[(4-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2992245.png)

![7-(4-fluorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992249.png)

![1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2992250.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)

![3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2992256.png)

![5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992258.png)

![6-chloro-N-{2-[(oxan-2-yl)methoxy]phenyl}pyridine-3-sulfonamide](/img/structure/B2992259.png)